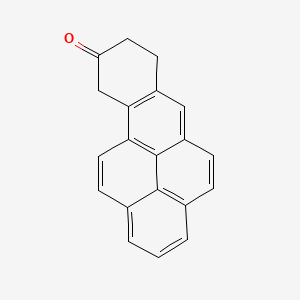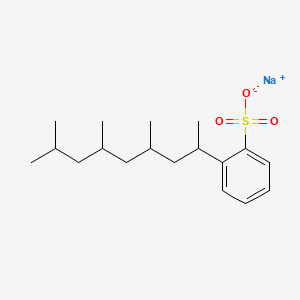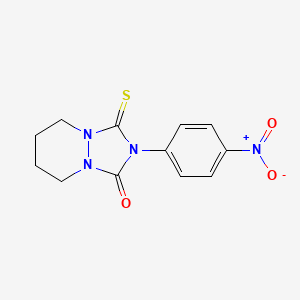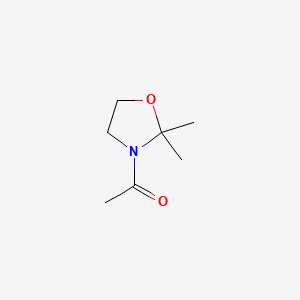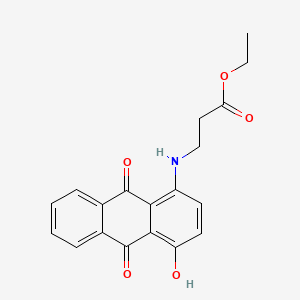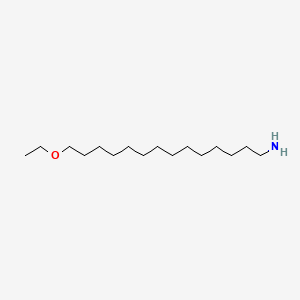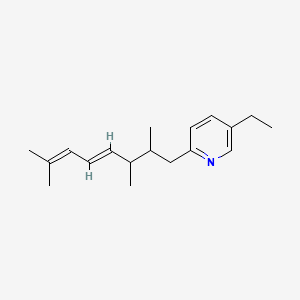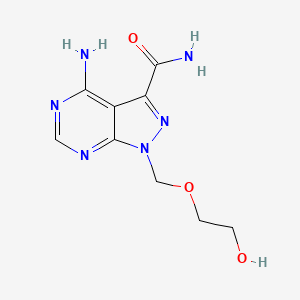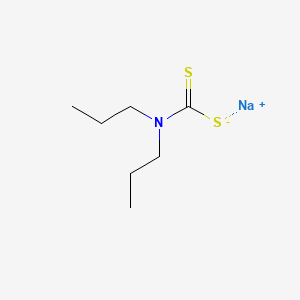
1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenyl groups, a hydroxy group, and a triazole ring, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dichlorophenyl intermediates, followed by the introduction of the triazole ring through cyclization reactions. The final step usually involves the formation of the propanone backbone under controlled conditions. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The dichlorophenyl groups can be reduced under specific conditions to form less chlorinated derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The dichlorophenyl groups may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar compounds include other triazole-containing molecules and dichlorophenyl derivatives. Compared to these compounds, 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1,2,4-Triazole derivatives
- Dichlorophenyl ketones
- Hydroxypropanone derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
特性
CAS番号 |
107659-29-0 |
|---|---|
分子式 |
C17H11Cl4N3O2 |
分子量 |
431.1 g/mol |
IUPAC名 |
1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H11Cl4N3O2/c18-10-1-3-12(14(20)5-10)16(25)17(26,7-24-8-22-23-9-24)13-4-2-11(19)6-15(13)21/h1-6,8-9,26H,7H2 |
InChIキー |
FGSWJTGPFPEFJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(CN2C=NN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




